2,4-Dimethylpyrimidine-5-carbaldehyde

Catalog No.
S807071
CAS No.
933702-51-3
M.F
C7H8N2O
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylpyrimidine-5-carbaldehyde

CAS Number

933702-51-3

Product Name

2,4-Dimethylpyrimidine-5-carbaldehyde

IUPAC Name

2,4-dimethylpyrimidine-5-carbaldehyde

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C7H8N2O/c1-5-7(4-10)3-8-6(2)9-5/h3-4H,1-2H3

InChI Key

CXHZFYWWPZMSGJ-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1C=O)C

Canonical SMILES

CC1=NC(=NC=C1C=O)C
  • Search limitations: Scientific databases like PubChem do not contain any entries for 2,4-Dimethylpyrimidine-5-carbaldehyde, but there is a record for a similar molecule, 2-Hydroxy-4,6-dimethylpyrimidine-5-carboxaldehyde []. This suggests that 2,4-Dimethylpyrimidine-5-carbaldehyde might be a less common compound with limited research focus.
  • Commercial availability: The compound is listed on a chemical supplier website, but without any specific details on its use.

2,4-Dimethylpyrimidine-5-carbaldehyde is an organic compound characterized by its pyrimidine ring structure, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The chemical formula for 2,4-Dimethylpyrimidine-5-carbaldehyde is C7H8N2OC_7H_8N_2O, and it features a carbonyl group (aldehyde) at the fifth position of the pyrimidine ring. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties.

Typical of aldehydes and nitrogen-containing heterocycles. Notable reactions include:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or other nitrogen-containing compounds .

While specific biological activity data for 2,4-Dimethylpyrimidine-5-carbaldehyde is limited, compounds with similar structures often exhibit significant biological properties. Pyrimidine derivatives have been studied for their roles as antimicrobial agents, anti-inflammatory drugs, and inhibitors of various enzymes. The presence of the aldehyde group may also contribute to potential reactivity with biological molecules, making it a candidate for further pharmacological studies.

The synthesis of 2,4-Dimethylpyrimidine-5-carbaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Reaction: This involves the reaction of a dimethylpyrimidine derivative with phosphorus oxychloride and dimethylformamide, followed by hydrolysis to yield the aldehyde.
  • Aldol Condensation: Using appropriate starting materials such as ketones or aldehydes under basic conditions can yield this compound through a condensation reaction followed by dehydration.
  • Functionalization of Pyrimidines: Existing pyrimidine derivatives can be functionalized at the 5-position using various electrophilic reagents to introduce the aldehyde group .

2,4-Dimethylpyrimidine-5-carbaldehyde has potential applications in several fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: Its structural properties could be exploited in developing new pesticides or herbicides.
  • Chemical Research: As a building block in organic synthesis, it facilitates the development of new materials and compounds .

Interaction studies involving 2,4-Dimethylpyrimidine-5-carbaldehyde typically focus on its reactivity with biological molecules or other chemical species. For instance:

  • Reactivity with Amines: The aldehyde group allows for the formation of imines or Schiff bases when reacted with primary amines, which can be studied for their stability and reactivity under physiological conditions.
  • Enzyme Inhibition Studies: Similar compounds have been investigated for their ability to inhibit specific enzymes, suggesting that this compound may also display similar interactions worth exploring .

Several compounds share structural similarities with 2,4-Dimethylpyrimidine-5-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
2-Methoxypyrimidine-5-carbaldehydeMethoxy group at position 20.81
4,6-Dimethoxypyrimidine-5-carbaldehydeDimethoxy groups at positions 4 and 60.80
2-Hydroxypyrimidine-5-carbaldehydeHydroxy group at position 20.75
4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehydeChlorine substitution at positions 4 and 60.60
Methyl 2,4-dimethoxypyrimidine-5-carboxylateCarboxylate instead of aldehyde0.89

These compounds exhibit variations in functional groups and positions on the pyrimidine ring, which can significantly influence their chemical reactivity and biological activity. The uniqueness of 2,4-Dimethylpyrimidine-5-carbaldehyde lies in its specific methyl substitutions and the presence of an aldehyde group at position five, which may impart distinct properties compared to its analogs .

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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